molecular formula C6H12ClN B6250260 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 100351-04-0

3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6250260
CAS No.: 100351-04-0
M. Wt: 133.62 g/mol
InChI Key: DYBARUHCQJQQIT-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride is a heterocyclic organic compound It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 3 and 4 positions, and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of 3,4-dimethyl-2,5-dihydro-1H-pyrrole with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can produce a variety of functionalized pyrroles .

Scientific Research Applications

3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-dimethyl-2,5-dihydro-1H-pyrrole hydrochloride exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways involved depend on the context of its use, such as its role in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethyl-2,5-dihydro-1H-pyrrole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and biological activity compared to other pyrrole derivatives .

Properties

CAS No.

100351-04-0

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

3,4-dimethyl-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-5-3-7-4-6(5)2;/h7H,3-4H2,1-2H3;1H

InChI Key

DYBARUHCQJQQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CNC1)C.Cl

Purity

95

Origin of Product

United States

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